Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate
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Overview
Description
Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate is a complex organic compound with the molecular formula C85H163N2O11P. It is known for its unique structure, which includes a phosphonate group and oleoyloxyethyl chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate typically involves the reaction of dimethylamine with oleoyl chloride to form dimethylbis(2-(oleoyloxy)ethyl)ammonium chloride. This intermediate is then reacted with methyl phosphonic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The oleoyloxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include oxides, reduced amine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular signaling and membrane interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate involves its interaction with cellular membranes and molecular targets. The compound’s oleoyloxyethyl chains facilitate its incorporation into lipid bilayers, affecting membrane fluidity and function. The phosphonate group interacts with specific molecular targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethylbis(2-(stearoyloxy)ethyl)ammonium methyl phosphonate
- Dimethylbis(2-(palmitoyloxy)ethyl)ammonium methyl phosphonate
- Dimethylbis(2-(linoleoyloxy)ethyl)ammonium methyl phosphonate
Uniqueness
Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate is unique due to its specific oleoyloxyethyl chains, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in membrane biology and specialty chemical formulations .
Properties
CAS No. |
85305-19-7 |
---|---|
Molecular Formula |
C85H163N2O11P |
Molecular Weight |
1420.2 g/mol |
IUPAC Name |
dimethyl-bis[2-[(Z)-octadec-9-enoyl]oxyethyl]azanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C42H80NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(44)46-39-37-43(3,4)38-40-47-42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*19-22H,5-18,23-40H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2/b2*21-19-,22-20-; |
InChI Key |
AVHAFPPNTHJWLV-ZSGQHZJKSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC[N+](CCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)OCC[N+](CCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.CP(=O)([O-])[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCC=CCCCCCCCC.CP(=O)([O-])[O-] |
Origin of Product |
United States |
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